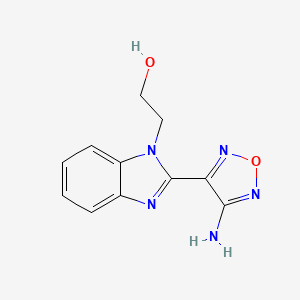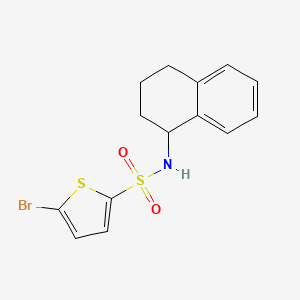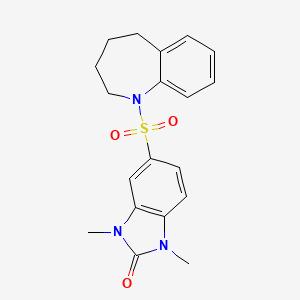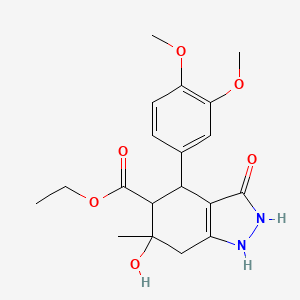![molecular formula C37H42N2O12 B11483615 N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)](/img/structure/B11483615.png)
N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-N-(3-METHOXY-4-{3-[2-METHOXY-4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENOXY]PROPOXY}PHENYL)BENZAMIDE is a complex organic compound characterized by multiple methoxy groups attached to a benzamide core. This compound is part of a broader class of molecules known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(3-METHOXY-4-{3-[2-METHOXY-4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENOXY]PROPOXY}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This process often employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(3-METHOXY-4-{3-[2-METHOXY-4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENOXY]PROPOXY}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(3-METHOXY-4-{3-[2-METHOXY-4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENOXY]PROPOXY}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(3-METHOXY-4-{3-[2-METHOXY-4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENOXY]PROPOXY}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play critical roles in cell division and stress response . Additionally, it may modulate signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A simpler compound with similar methoxy groups but different biological activities.
3,4,5-Trimethoxy-N-p-tolylbenzamide: Another benzamide derivative with distinct structural features and applications.
Uniqueness
3,4,5-TRIMETHOXY-N-(3-METHOXY-4-{3-[2-METHOXY-4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENOXY]PROPOXY}PHENYL)BENZAMIDE stands out due to its complex structure and the presence of multiple methoxy groups, which contribute to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C37H42N2O12 |
|---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-methoxy-4-[3-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenoxy]propoxy]phenyl]benzamide |
InChI |
InChI=1S/C37H42N2O12/c1-42-28-20-24(38-36(40)22-16-30(44-3)34(48-7)31(17-22)45-4)10-12-26(28)50-14-9-15-51-27-13-11-25(21-29(27)43-2)39-37(41)23-18-32(46-5)35(49-8)33(19-23)47-6/h10-13,16-21H,9,14-15H2,1-8H3,(H,38,40)(H,39,41) |
InChI Key |
AAHLAOSHXFFGOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)OCCCOC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11483533.png)


![2-[(E)-2-(3-bromophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B11483553.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11483555.png)
![2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11483561.png)
![Methyl 3-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate](/img/structure/B11483567.png)
![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11483576.png)
![1-{[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11483580.png)
![diethyl (2E)-2-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11483586.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11483594.png)

![2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone](/img/structure/B11483601.png)
